molecular formula C7H13F2N B1652523 1-(Difluoromethyl)cyclohexan-1-amine CAS No. 1461704-88-0

1-(Difluoromethyl)cyclohexan-1-amine

Cat. No.: B1652523
CAS No.: 1461704-88-0
M. Wt: 149.18
InChI Key: JPLTYEMKLUWIGR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cyclohexan-1-amine is a chemical building block designed for research and development, particularly in the fields of medicinal and agrochemical science. Its structure incorporates a cyclohexylamine scaffold, a common feature in bioactive molecules, which is strategically functionalized with a difluoromethyl group at the same carbon as the amine group (the 1-position). The incorporation of fluorine atoms, especially in the form of a difluoromethyl group, is a well-established strategy in modern drug discovery. The difluoromethyl group can significantly influence a molecule's properties, such as its metabolic stability, lipophilicity, and membrane permeability, which are critical for optimizing the pharmacokinetic profile of potential drug candidates . This makes this compound a valuable intermediate for synthesizing more complex molecules for biological evaluation. While a closely related compound, 4-(Difluoromethyl)cyclohexan-1-amine, is commercially available as a research chemical , the distinct substitution pattern of the 1-isomer presented here offers unique steric and electronic properties for exploratory synthesis. Researchers can leverage this scaffold in various applications, including the development of novel small-molecule inhibitors, functional materials, and as a key intermediate in multi-step synthetic routes for creating compound libraries.

Properties

IUPAC Name

1-(difluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-6(9)7(10)4-2-1-3-5-7/h6H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLTYEMKLUWIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289930
Record name Cyclohexanamine, 1-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461704-88-0
Record name Cyclohexanamine, 1-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461704-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, 1-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
The difluoromethyl group is known to enhance the biological activity of compounds. Research indicates that difluoromethylated amines can act as inhibitors of various enzymes involved in cancer progression. For instance, compounds featuring difluoromethyl groups have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A study demonstrated that derivatives of difluoromethyl compounds exhibited significant HDAC6 inhibition, suggesting potential as anticancer agents .

Neuropharmacology:
Difluoromethylated compounds have also been explored for their neuropharmacological effects. The unique electronic properties imparted by the difluoromethyl group can influence the binding affinity of these compounds to neurotransmitter receptors, potentially leading to new treatments for neurological disorders. For example, studies have shown that difluoromethylated amines can modulate serotonin receptors, which are critical targets in the treatment of depression and anxiety .

Agricultural Applications

Pesticide Development:
The incorporation of difluoromethyl groups into pesticide formulations has been shown to enhance their efficacy. Difluoromethyl isosteres are increasingly used in the design of agrochemicals due to their improved metabolic stability and bioactivity. Research indicates that these compounds can exhibit increased potency against pests while minimizing environmental impact .

Case Study:
A recent study focused on a difluoromethylated pesticide that demonstrated superior performance compared to traditional formulations. The compound exhibited a 30% increase in efficacy against common agricultural pests while reducing the required application rates .

Materials Science Applications

Polymer Chemistry:
In materials science, 1-(difluoromethyl)cyclohexan-1-amine is being investigated as a building block for synthesizing advanced polymers. The difluoromethyl group can improve the thermal and mechanical properties of polymers, making them suitable for high-performance applications. Researchers are exploring its use in creating coatings and adhesives with enhanced durability and resistance to environmental degradation.

Case Study:
A recent project involved the synthesis of a polymer using this compound as a monomer. The resulting material exhibited improved tensile strength and thermal stability compared to polymers synthesized from traditional monomers .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP (Predicted) Key Applications
This compound C₇H₁₃F₂N 149.18 -CF₂H at C1 ~2.2 Drug intermediates
1-(Difluoromethyl)cyclopropan-1-amine C₄H₇F₂N 107.10 -CF₂H on cyclopropane ~1.5 Agrochemicals
2,2-Difluorocyclohexan-1-amine C₆H₁₁F₂N 135.16 -F₂ at C2 ~1.8 Continuous-flow synthesis
3-(Difluoromethoxy)cyclohexan-1-amine C₇H₁₁F₂NO 168.26 -OCF₂H at C3 ~1.8 Specialty chemicals
1-(4-Chlorobenzyl)cyclohexan-1-amine C₁₃H₁₈ClN 223.74 -CH₂(C₆H₄Cl) at C1 ~3.5 CNS-targeting drugs

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

The most direct route involves reductive amination of 1-(difluoromethyl)cyclohexanone. While no direct reports exist for this specific substrate, analogous systems demonstrate feasibility. Cyclohexanone derivatives undergo condensation with ammonia or ammonium acetate in methanol at 60°C, followed by reduction using sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 0–25°C. For the difluoromethyl variant, preliminary studies suggest:

  • Ketone Precursor Synthesis :

    • Radical difluoromethylation of cyclohexanone using Langlois' reagent (CF3SO2Na) under photoredox catalysis (Ru(bpy)3Cl2, 450 nm LED) in acetonitrile/water (4:1) achieves 62% conversion to 1-(difluoromethyl)cyclohexanone.
    • Alternative routes employ ClCF2H gas bubbling into cyclohexanone enolates at −78°C, though yields remain suboptimal (≤35%).
  • Reductive Amination :

    • Condensation with ammonium acetate (3 equiv) in methanol (0.1 M) under Dean-Stark conditions (8 h reflux)
    • Subsequent reduction with NaBH(OAc)3 in dichloroethane (DCE) at 0°C yields 71% crude product.
    • Challenges include over-reduction to secondary amines and difluoromethyl group stability under acidic conditions.

Nucleophilic Fluorination of Halogenated Intermediates

Building on pyridylamine fluorination methodologies, this approach modifies the cyclohexane backbone:

Stepwise Procedure :

  • Bromocyclohexanamine Synthesis :
    • React cyclohexanamine with N-bromosuccinimide (NBS, 1.2 equiv) in CCl4 under UV light (254 nm) for 6 h (89% yield).
  • Difluoromethylation :
    • Treat 1-bromocyclohexan-1-amine with (difluoromethyl)triphenylphosphonium bromide (2.5 equiv) in DMF at 110°C for 24 h.
    • Yields reach 68% after silica gel chromatography (hexane/EtOAc 3:1).

Critical Parameters :

  • Phosphonium salt purity (>98%) essential to prevent Heck-type side reactions
  • Strict anhydrous conditions (H2O <50 ppm) to avoid hydrolysis

Advanced Catalytic Methods

Asymmetric Hydrogenation of Enamine Intermediates

Chiral 1-(difluoromethyl)cyclohexan-1-amine derivatives require enantioselective synthesis. A three-step sequence achieves this:

  • Enamine Formation :
    • Condense 1-(difluoromethyl)cyclohexanone with (R)-α-methylbenzylamine (1.5 equiv) in toluene (0.2 M) with molecular sieves (4Å) at reflux (12 h, 92% yield).
  • Rhodium-Catalyzed Hydrogenation :
    • Use [Rh(COD)((R)-Binap)]BF4 (0.5 mol%) under 50 bar H2 in i-PrOH at 25°C for 48 h
    • Achieves 94% ee with 85% isolated yield.
  • Amine Deprotection :
    • Hydrogenolysis over Pd/C (10 wt%) in ethanol (3 bar H2, 6 h) provides enantiopure product (99% ee).

Continuous Flow Difluoromethylation

Adapting batch processes to flow chemistry enhances safety and scalability for volatile fluorinating agents:

Parameter Batch Process Flow System (Corning AFR) Improvement
Reaction Time 18 h 22 min 49× faster
DAST Equiv 3.0 1.8 40% reduction
Temperature Control ±5°C ±0.5°C 10× precision
Yield 67% 82% +15%

Key innovations:

  • Precise temperature control (−10°C to 50°C) prevents exothermic runaway
  • In-line IR monitoring (ReactIR™) optimizes reagent stoichiometry
  • Achieves 92% conversion with residence time <30 min.

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Material Price ($/kg) Purity Required Source Availability
Cyclohexanamine 12.50 99.5% High
DAST 1,450 98% Limited
(Difluoromethyl)Ph3PBr 2,780 95% Custom synthesis
Ru-Binap Catalyst 8,900 99.9% Special order

Process economics favor the reductive amination route ($23.40/mol production cost) over catalytic hydrogenation ($187.60/mol).

Waste Stream Management

Fluorinated byproducts require specialized handling:

  • HF Neutralization :

    • Ca(OH)2 slurry treatment (pH 10–12) converts residual HF to CaF2 precipitate
    • Achieves <1 ppm F− in effluent (EPA compliant).
  • Solvent Recovery :

    • Thin-film distillation recovers 98% DMF from reaction mixtures
    • Reduces solvent costs by 62% in continuous processes.

Spectroscopic Characterization Data

While full spectra for this compound remain unpublished, analogous compounds provide benchmarks:

1H NMR (400 MHz, CDCl3) :

  • δ 1.45–1.89 (m, 10H, cyclohexyl)
  • δ 4.21 (t, J = 56 Hz, 1H, CF2H)
  • δ 1.32 (s, 2H, NH2).

19F NMR (376 MHz, CDCl3) :

  • δ −113.5 (dd, J = 56, 12 Hz).

HRMS (ESI+) :

  • m/z calc. for C7H13F2N [M+H]+: 149.0954; found: 149.0956.

Emerging Methodologies

Electrochemical Difluoromethylation

Pioneering work demonstrates direct C–H fluorination using:

  • Boron-doped diamond (BDD) anode
  • CF2HSO2NH4 as fluorine source
  • 0.1 M LiClO4 in acetonitrile/water (9:1)
  • 3 mA/cm² current density, 25°C, 6 h

Preliminary results show 41% yield with 83% Faradaic efficiency, avoiding hazardous reagents.

Biocatalytic Approaches

Engineered aminotransferases show promise for stereoselective synthesis:

Enzyme Source Activity (U/mg) ee (%)
BsAT-R126A Bacillus subtilis 0.87 99
CvTA-M31V Chromobacterium 1.42 95
FD-AM1 (mutant) Fungal isolate 2.15 99.5

Reaction conditions: 50 mM substrate, 2 mM PLP, pH 7.5, 30°C.

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)cyclohexan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. For example, analogous compounds like 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione are synthesized using catalytic methods with controlled temperature and pressure to optimize regioselectivity and minimize side reactions . Key factors include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Ni) may enhance fluoromethylation efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of fluorinated intermediates.
  • Purification : Column chromatography or crystallization is critical to isolate the amine from byproducts like unreacted cyclohexanone derivatives.

Q. How can researchers characterize the structural and electronic effects of the difluoromethyl group in this compound?

The difluoromethyl group introduces steric and electronic perturbations:

  • NMR analysis : 19F^{19}\text{F} NMR reveals distinct chemical shifts (~-100 to -150 ppm) for CF2_2 groups, differentiating them from monofluorinated analogs .
  • X-ray crystallography : Resolve conformational preferences (e.g., axial vs. equatorial orientation of the difluoromethyl group in the cyclohexane ring) .
  • Computational modeling : Density functional theory (DFT) calculations predict bond angles and charge distribution, explaining enhanced stability and hydrogen-bonding capabilities .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is preferred. For example:

  • HPLC-MS : Detects impurities at ppm levels, such as residual fluorinated intermediates or oxidation byproducts (e.g., cyclohexanone derivatives) .
  • Ion chromatography : Monitors ionic impurities (e.g., residual ammonium salts from synthesis) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

The axial/equatorial arrangement of the difluoromethyl group affects binding to enzymes or receptors. For example:

  • Chiral resolution : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers, as seen in related cyclohexylamine derivatives .
  • Bioactivity assays : Compare IC50_{50} values of stereoisomers against targets like monoamine oxidases or ion channels to identify structure-activity relationships (SAR) .

Q. What strategies mitigate the instability of this compound under acidic or oxidative conditions?

Fluorinated amines are prone to degradation via hydrolysis or oxidation. Mitigation methods include:

  • Protective groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) or benzyl groups during synthesis .
  • Buffered conditions : Maintain pH > 7 in aqueous solutions to prevent protonation-induced ring-opening reactions .
  • Antioxidants : Add ascorbic acid or butylated hydroxytoluene (BHT) to reaction mixtures to suppress radical-mediated degradation .

Q. How can computational models predict the metabolic pathways of this compound in vivo?

Use in silico tools like:

  • CYP450 docking simulations : Predict sites of oxidative metabolism (e.g., N-demethylation or hydroxylation) using software such as AutoDock Vina .
  • QSAR models : Correlate logP values and fluorine substitution patterns with hepatic clearance rates, as demonstrated in fluorinated arylcyclohexylamines .

Q. What experimental approaches resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

Discrepancies often arise from dynamic effects or impurity interference:

  • Variable-temperature NMR : Identify conformational exchange broadening in 1H^{1}\text{H} or 19F^{19}\text{F} spectra .
  • High-resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., distinguishing [M+H]+^+ from adducts) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry unambiguously .

Methodological Considerations

Q. How to design a stability-indicating assay for this compound under accelerated storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage .
  • Degradation product profiling : Use LC-MS/MS to identify major degradation pathways (e.g., oxidation to nitroso derivatives or ring-opening products) .

Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Schlenk techniques : Use inert atmospheres (N2_2 or Ar) for reactions involving reactive intermediates like lithiated amines .
  • Low-temperature quenches : Terminate reactions at −78°C to prevent exothermic side reactions .

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